molecular formula C9H11BrFN B596856 1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene CAS No. 1355248-08-6

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene

Cat. No.: B596856
CAS No.: 1355248-08-6
M. Wt: 232.096
InChI Key: DHRNGOKGZQVRLP-UHFFFAOYSA-N
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Description

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with bromine, ethylaminomethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene typically involves multi-step organic reactions. One common approach is to start with a fluorobenzene derivative and introduce the bromine and ethylaminomethyl groups through a series of substitution reactions. For instance, the bromination of a fluorobenzene derivative can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of 1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene involves its interaction with specific molecular targets. The ethylaminomethyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene is unique due to the presence of both ethylaminomethyl and fluorine groups, which confer specific chemical and biological properties. These groups enhance the compound’s reactivity and potential for use in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[(3-bromo-2-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRNGOKGZQVRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742810
Record name N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-08-6
Record name Benzenemethanamine, 3-bromo-N-ethyl-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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